molecular formula C15H14N4O3S B2504257 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034327-19-8

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2504257
CAS No.: 2034327-19-8
M. Wt: 330.36
InChI Key: BLMXEHPDQAFSNJ-UHFFFAOYSA-N
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Description

The compound “N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of oxadiazoles . It contains a 1,2,4-oxadiazole ring attached to a thiophene ring and a tetrahydrobenzo[d]isoxazole ring . The exact mass of a similar compound was found to be 320.1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound was reported as a white solid with a melting point of 100–102°C .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Research has demonstrated the utility of related heterocyclic compounds in the synthesis of novel derivatives with significant biological activities. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of diverse heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the versatility of these compounds in medicinal chemistry research (Mohareb et al., 2004). Similarly, a study on the design, synthesis, and anticancer evaluation of N-substituted benzamides revealed that these compounds exhibit moderate to excellent anticancer activity against several cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antidiabetic Screening

Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, showing promise in the development of new antidiabetic agents (Lalpara et al., 2021). Furthermore, research into functionalized tetrahydrobenzothiophenes has explored their antimicrobial activities, providing insights into the development of new antimicrobial agents with significant efficacy against various bacterial and fungal strains (Babu et al., 2013).

Synthesis and Evaluation of Anticancer Agents

The synthesis and evaluation of novel compounds for anticancer applications are a significant area of research. Studies have synthesized and characterized various derivatives, including those incorporating 1,3,4-oxadiazole and thiophene moieties, and evaluated their potential as anticancer agents. These efforts contribute to the discovery of new therapeutic agents for cancer treatment, demonstrating the importance of such compounds in drug discovery and development (Salahuddin et al., 2014).

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-16-14(22-18-8)10-6-7-23-15(10)17-13(20)12-9-4-2-3-5-11(9)21-19-12/h6-7H,2-5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXEHPDQAFSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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